
N'-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are known for their versatility and flexibility as ligands, which allow them to form various metal complexes. This compound is derived from thiophene, a sulfur-containing heterocycle, and tetrahydrofuran, a five-membered ring containing oxygen. The unique structure of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carboxaldehyde and tetrahydrofuran-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Chemical Reactions Analysis
N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and coordination properties.
Mechanism of Action
The mechanism of action of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide and its metal complexes involves their interaction with biological targets, such as enzymes and receptors. The azomethine group in the Schiff base plays a crucial role in regulating the activity of metals in catalytic transformations. The metal complexes can inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions, leading to various biological effects .
Comparison with Similar Compounds
N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide can be compared with other Schiff bases derived from thiophene and tetrahydrofuran. Similar compounds include:
N’-(3-Hydroxybenzoyl)thiophene-2-carbohydrazide: Known for its remarkable cytotoxicity in cancer cell lines and antifungal properties.
(E)-2-Morpholino-N-(thiophen-2-ylmethylene)ethanamine: Used for the synthesis of metal complexes with significant inhibitory effects on urease and leishmanicidal potential.
The uniqueness of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide lies in its specific structure, which allows it to form diverse metal complexes with various biological activities.
Properties
CAS No. |
60943-76-2 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]oxolane-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c13-10(9-4-1-5-14-9)12-11-7-8-3-2-6-15-8/h2-3,6-7,9H,1,4-5H2,(H,12,13)/b11-7+ |
InChI Key |
DFUFOHVRWXRVBA-YRNVUSSQSA-N |
Isomeric SMILES |
C1CC(OC1)C(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
C1CC(OC1)C(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)


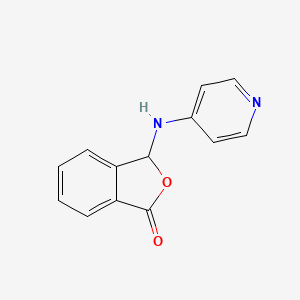

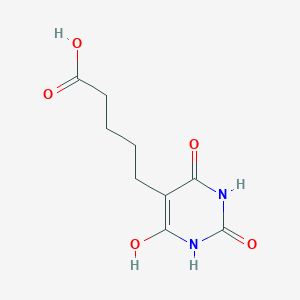
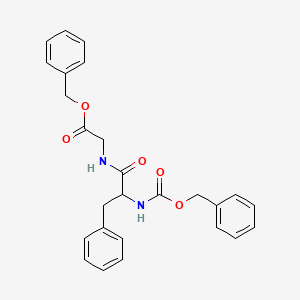
![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
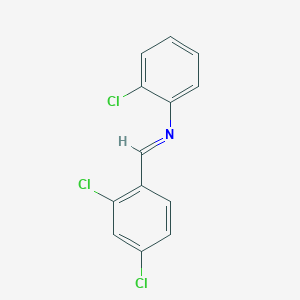

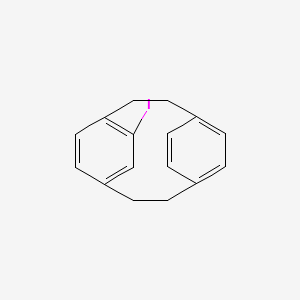
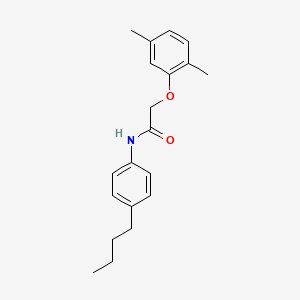
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)

